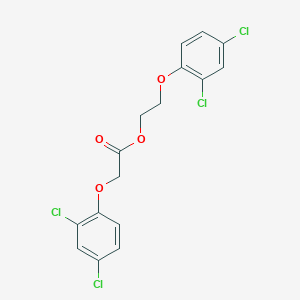
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a derivative of phenoxyacetic acid and is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethyl acetate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(2,4-dichlorophenoxy)ethanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to ensure the reaction proceeds smoothly and safely .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2-(2,4-dichlorophenoxy)ethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through the disruption of plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action[][5].
2-(2,4-Dichlorophenoxy)ethyl ether: Another derivative with similar herbicidal properties[][5].
2-(2,4-Dichlorophenoxy)ethyl lactate: A related compound with applications in organic synthesis[][5].
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is unique due to its dual phenoxy groups, which enhance its herbicidal activity and make it more effective in certain applications compared to its analogs[5][5].
Eigenschaften
CAS-Nummer |
6294-00-4 |
|---|---|
Molekularformel |
C16H12Cl4O4 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H12Cl4O4/c17-10-1-3-14(12(19)7-10)22-5-6-23-16(21)9-24-15-4-2-11(18)8-13(15)20/h1-4,7-8H,5-6,9H2 |
InChI-Schlüssel |
WFHNFHBMRYXDHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)
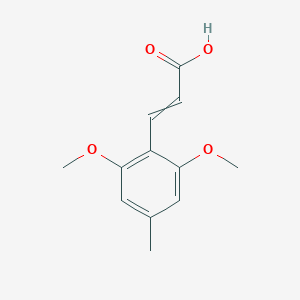

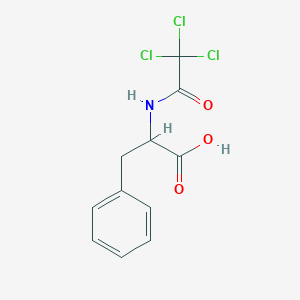

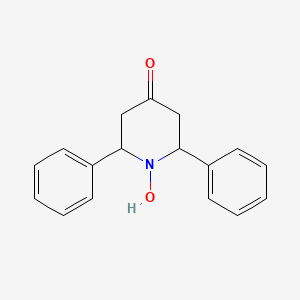
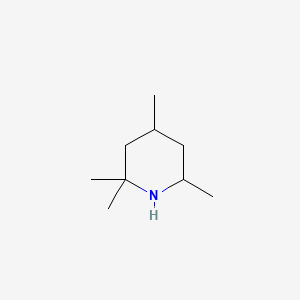

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
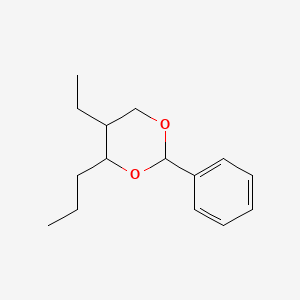

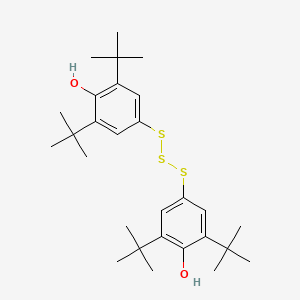
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
